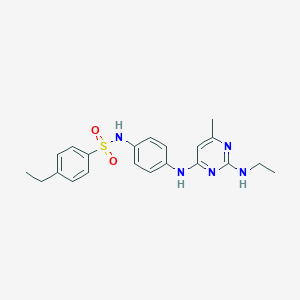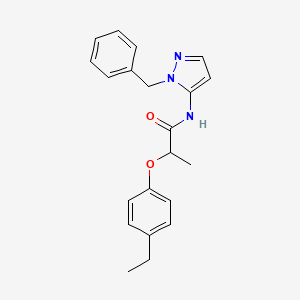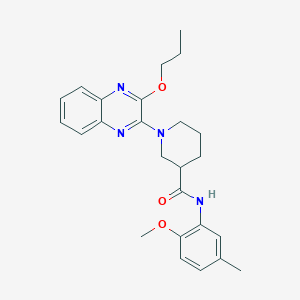![molecular formula C24H22N2O3S B11305441 2-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]carbonyl}-7,8-dimethyl-4H-chromen-4-one](/img/structure/B11305441.png)
2-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]carbonyl}-7,8-dimethyl-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERIDINE-1-CARBONYL]-7,8-DIMETHYL-4H-CHROMEN-4-ONE is a complex organic compound that integrates multiple functional groups, including benzothiazole, piperidine, and chromenone
Preparation Methods
The synthesis of 2-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERIDINE-1-CARBONYL]-7,8-DIMETHYL-4H-CHROMEN-4-ONE involves several steps, typically starting with the preparation of the benzothiazole and chromenone moieties. Common synthetic routes include:
Knoevenagel Condensation: This reaction involves the condensation of 1,3-thiazolidine-2,4-dione with aromatic aldehydes in the presence of a piperidine catalyst.
Biginelli Reaction: This multicomponent reaction is used to synthesize benzothiazole derivatives.
Microwave Irradiation: This method accelerates the reaction process and improves yields.
Industrial production methods often employ green chemistry principles, utilizing environmentally friendly reagents and conditions to minimize waste and energy consumption .
Chemical Reactions Analysis
2-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERIDINE-1-CARBONYL]-7,8-DIMETHYL-4H-CHROMEN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like Dess-Martin periodinane.
Reduction: Reduction reactions can be performed using hydrogenation catalysts.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the benzothiazole ring.
Common reagents include acids, bases, and oxidizing agents, with major products depending on the specific reaction conditions .
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Medicine: Explored for its anti-tubercular properties and potential as a cancer therapeutic.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERIDINE-1-CARBONYL]-7,8-DIMETHYL-4H-CHROMEN-4-ONE involves interaction with specific molecular targets. For instance, benzothiazole derivatives have been shown to inhibit enzymes like dihydroorotase and DNA gyrase, which are crucial for bacterial survival . The compound’s effects are mediated through binding to these targets, disrupting their normal function and leading to cell death.
Comparison with Similar Compounds
Similar compounds include other benzothiazole derivatives, such as:
3-(1,3-Benzothiazol-2-yl)-2-phenyl: Known for its biological activity.
N’-(1,3-Benzothiazol-2-yl)piperazine: Exhibits significant antimicrobial properties.
Compared to these compounds, 2-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERIDINE-1-CARBONYL]-7,8-DIMETHYL-4H-CHROMEN-4-ONE is unique due to its additional chromenone moiety, which may enhance its biological activity and specificity.
Properties
Molecular Formula |
C24H22N2O3S |
|---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
2-[4-(1,3-benzothiazol-2-yl)piperidine-1-carbonyl]-7,8-dimethylchromen-4-one |
InChI |
InChI=1S/C24H22N2O3S/c1-14-7-8-17-19(27)13-20(29-22(17)15(14)2)24(28)26-11-9-16(10-12-26)23-25-18-5-3-4-6-21(18)30-23/h3-8,13,16H,9-12H2,1-2H3 |
InChI Key |
SQLBMDAJCWAOIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=O)C=C(O2)C(=O)N3CCC(CC3)C4=NC5=CC=CC=C5S4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(4-bromophenyl)-N-[2-(furan-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11305362.png)

![N-{2-[3-({1-[(3-chloro-4-fluorophenyl)amino]-1-oxopropan-2-yl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]phenyl}-2-methylpropanamide](/img/structure/B11305381.png)

![N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-3-chlorobenzamide](/img/structure/B11305388.png)


![6-ethyl-7-[(4-fluorobenzyl)oxy]-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one](/img/structure/B11305405.png)
![3,5-Dimethylphenyl 5-chloro-2-[(4-fluorobenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B11305408.png)
methanone](/img/structure/B11305412.png)
![2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(3-fluorophenyl)propanamide](/img/structure/B11305428.png)
![2-[(4-methyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B11305431.png)

